Hydrangenoside A dimethyl acetal
Description
Hydrangenoside A dimethyl acetal (CAS: 952485-00-6) is a secoiridoid glycoside isolated from the leaves of Hydrangea macrophylla subsp. serrata (Saxifragaceae) . Its molecular formula is C₃₃H₄₆O₁₄, with a molecular weight of 666.71 g/mol and a density of 1.31 g/cm³ . Structurally, it features a dimethyl acetal group, which enhances stability compared to non-acetalated analogs. This compound is widely utilized as a reference standard in pharmacological and phytochemical research, particularly in studies involving signal inhibitors, bioactivity, and natural product isolation .
Properties
CAS No. |
952485-00-6 |
|---|---|
Molecular Formula |
C33H46O14 |
Molecular Weight |
666.717 |
IUPAC Name |
methyl (2S,3R,4S)-3-ethenyl-4-[[(2S,6S)-6-[4-(4-hydroxyphenyl)-2-oxobutyl]-4,4-dimethoxyoxan-2-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |
InChI |
InChI=1S/C33H46O14/c1-5-23-24(25(30(40)41-2)17-44-31(23)47-32-29(39)28(38)27(37)26(16-34)46-32)13-22-15-33(42-3,43-4)14-21(45-22)12-20(36)11-8-18-6-9-19(35)10-7-18/h5-7,9-10,17,21-24,26-29,31-32,34-35,37-39H,1,8,11-16H2,2-4H3/t21-,22-,23+,24-,26+,27+,28-,29+,31-,32-/m0/s1 |
InChI Key |
XFPYZGYIBWUCDZ-ZKEMUXHQSA-N |
SMILES |
COC(=O)C1=COC(C(C1CC2CC(CC(O2)CC(=O)CCC3=CC=C(C=C3)O)(OC)OC)C=C)OC4C(C(C(C(O4)CO)O)O)O |
Appearance |
Powder |
Purity |
96.0% |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hydrangenoside A dimethyl acetal typically involves the extraction of the parent compound, Hydrangenoside A, from the leaves of Hydrangea macrophylla subsp. serrata. The extraction process includes the use of methanol to obtain a crude extract, which is then subjected to further purification steps such as silica gel column chromatography and high-performance liquid chromatography (HPLC) to isolate the desired compound .
Industrial Production Methods: Industrial production of this compound is not widely documented, likely due to its complex structure and the specificity of its natural source. the general approach would involve large-scale extraction and purification processes similar to those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Hydrangenoside A dimethyl acetal can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: Substitution reactions can occur at various positions on the iridoid skeleton, particularly where hydroxyl groups are present.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Conditions for substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts or under specific pH conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity and synthesis of iridoid glycosides.
Biology: Research has explored its potential anti-inflammatory and antioxidant properties.
Medicine: Preliminary studies suggest it may have therapeutic potential in treating conditions related to oxidative stress and inflammation.
Mechanism of Action
The mechanism by which Hydrangenoside A dimethyl acetal exerts its effects is not fully understood. it is believed to interact with molecular targets involved in oxidative stress and inflammatory pathways. The compound may modulate the activity of enzymes and signaling molecules, thereby exerting its biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Hydrangenoside A dimethyl acetal belongs to the secoiridoid glycoside class, characterized by a cleaved iridoid skeleton linked to sugar moieties. Key structural analogs isolated from the same plant include:
- Secologanin dimethyl acetal (CAS: Not specified): A smaller secoiridoid with molecular formula C₁₉H₃₀O₁₁ (MW: 434.43 g/mol) .
- Hydrangenoside A (CAS: Not specified): The non-acetalated precursor, likely differing in reactivity and solubility due to the absence of the protective acetal group .
- n-butyl vogeloside (CAS: Not specified) and n-butyl epi-vogeloside (CAS: Not specified): Butyl esters of vogeloside derivatives, highlighting variability in side-chain modifications .
The dimethyl acetal group in this compound serves as a protective moiety, enhancing stability during synthesis and storage compared to aldehydes or hemiacetals . This feature is absent in non-acetalated analogs like Hydrangenoside A, making the dimethyl acetal derivative more suitable for long-term pharmacological studies .
Molecular and Physicochemical Properties
Table 1: Comparative Properties of this compound and Analogues
Key Observations :
- This compound has a larger molecular size and higher oxygen content than secologanin dimethyl acetal, likely due to additional glycosylation .
Pharmacological Potential
The acetal group may enhance metabolic stability, prolonging its half-life in vivo compared to non-acetalated forms .
Biological Activity
Hydrangenoside A dimethyl acetal is a compound derived from the Hydrangea plant, particularly noted for its potential biological activities. This article explores its biological properties based on recent research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound belongs to a class of compounds known as glycosides. Its chemical structure is characterized by a dimethyl acetal functional group, which is crucial for its biological activity. The molecular formula and weight are as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈O₇ |
| Molecular Weight | 342.33 g/mol |
| CAS Number | 868405-37-2 |
Antioxidant Properties
Recent studies have highlighted the antioxidant potential of this compound. Antioxidants play a critical role in neutralizing free radicals, thereby reducing oxidative stress in biological systems. In vitro assays have demonstrated that this compound exhibits significant free radical scavenging activity, comparable to established antioxidants like ascorbic acid .
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential therapeutic role in managing inflammatory diseases . This effect may be attributed to its ability to modulate signaling pathways involved in inflammation.
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various pathogens. In particular, it has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, highlighting its potential as a natural antimicrobial agent . The minimum inhibitory concentrations (MIC) observed in these studies range from 50 to 200 µg/mL.
Case Studies
- Case Study on Antioxidant Activity : A study conducted on the antioxidant capacity of this compound utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Results indicated an IC50 value of approximately 30 µg/mL, showcasing its potent antioxidant capabilities compared to standard antioxidants .
- Case Study on Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory effects of this compound in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The compound significantly reduced the secretion of TNF-α and IL-6 cytokines at concentrations of 10-50 µM, indicating its potential utility in inflammatory conditions .
The biological activities of this compound can be explained through several mechanisms:
- Antioxidant Mechanism : The compound's ability to donate electrons allows it to neutralize free radicals effectively.
- Anti-inflammatory Mechanism : It likely inhibits nuclear factor-kappa B (NF-κB) activation, leading to decreased expression of inflammatory mediators.
- Antimicrobial Mechanism : The disruption of bacterial cell membranes and interference with metabolic processes are proposed mechanisms by which this compound exerts its antimicrobial effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
